Nod-IN-1 -

Nod-IN-1

Catalog Number: EVT-274180
CAS Number:
Molecular Formula: C18H17NO4S
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NOD-IN-1 is an inhibitor of nucleotide-binding oligomerization domain (NOD) receptors and a derivative of nodinitib-1.1 NOD-IN-1 inhibits C12-iE-DAP-induced NF-ĸB activation in HEK-Blue cells expressing human recombinant NOD1 or NOD2 (IC50s = 5.74 and 6.45 µM, respectively).
MDK19922, also known as NOD-IN-1 or Compound 4, is a Potent inhibitor of nucleotide-binding oligomerization domain (NOD)-like receptors, NOD1 and NOD2. MDK19922 has CAS#132819-92-2. The last five digit was used for its name.

Muramyl dipeptide (MDP)

  • Compound Description: Muramyl dipeptide (MDP) is a minimal bioactive peptidoglycan motif found in the cell walls of both Gram-positive and Gram-negative bacteria. It acts as a potent immunostimulator and is recognized by the intracellular pattern recognition receptor NOD2. []
  • Relevance: MDP is structurally similar to Tri-DAP and is also recognized by NOD-like receptors, but it shows different binding affinities and activation patterns. Unlike Tri-DAP, MDP does not exhibit significant direct binding to NOD1. [] Both MDP and Nod-IN-1 are involved in modulating the NOD-like receptor signaling pathway, though through different mechanisms. While MDP acts as an activator of NOD2, Nod-IN-1 functions as an inhibitor of both NOD1 and NOD2.

l-Ala-γ-d-Glu-meso-diaminopimelic acid (Tri-DAP)

  • Compound Description: Tri-DAP is a component of peptidoglycan found in the cell walls of certain bacteria, particularly Gram-negative bacteria. It acts as a ligand for NOD1, activating downstream signaling pathways involved in the innate immune response. []
  • Relevance: Tri-DAP is directly relevant to Nod-IN-1 as it is a known activator of NOD1, the target of Nod-IN-1. Nod-IN-1 directly inhibits the activity of NOD1, preventing the downstream effects of Tri-DAP binding. [] Structurally, both compounds contain a diaminopimelic acid moiety, suggesting a possible interaction site for Nod-IN-1.

Lipopolysaccharide (LPS)

  • Compound Description: Lipopolysaccharide (LPS) is a major component of the outer membrane of Gram-negative bacteria. It is a potent immunostimulant that activates various immune cells, leading to the release of pro-inflammatory cytokines. []
  • Relevance: While not structurally similar to Nod-IN-1, LPS is relevant to its mechanism of action. Both LPS and Nod-IN-1 are involved in modulating the inflammatory response. LPS induces the release of extracellular histone H3, which can activate NOD2 and trigger pyroptosis. [] Nod-IN-1, as an inhibitor of NOD2, can potentially counter the pro-inflammatory effects induced by LPS.

Streptozotocin (STZ)

  • Compound Description: Streptozotocin (STZ) is a naturally occurring chemical that is toxic to pancreatic beta cells, the cells responsible for producing insulin. It is commonly used to induce experimental diabetes in animal models. [, ]
  • Relevance: While not structurally related to Nod-IN-1, STZ is used to induce the diabetic conditions in animal models where Nod-IN-1 is being investigated for its therapeutic potential in promoting wound healing. [] The studies suggest that Nod-IN-1 can mitigate some of the negative effects associated with STZ-induced diabetes, particularly in the context of wound repair.

Extracellular Histone H3

  • Compound Description: Extracellular histone H3 is a nuclear protein that, when released into the extracellular space, can act as a damage-associated molecular pattern (DAMP) and trigger inflammatory responses. It is implicated in various inflammatory conditions, including sepsis. []
  • Relevance: Although not structurally related to Nod-IN-1, extracellular histone H3 is relevant to its mechanism of action. Extracellular histone H3 can activate NOD2, leading to the activation of the NLRP3 inflammasome and ultimately pyroptosis. [] Nod-IN-1, being an inhibitor of NOD2, can potentially modulate the downstream effects of extracellular histone H3.
Synthesis Analysis

The synthesis of Nod-IN-1 involves a multi-step process that typically starts with the preparation of key intermediates. Recent studies have reported methods for generating conformationally constrained derivatives that serve as ligands for NOD1. This includes the use of γ-d-glutamyl-meso-diaminopimelic acid derivatives which are synthesized through organic chemistry techniques such as coupling reactions and protecting group strategies .

Technical Details

  • Key Intermediates: The synthesis often requires the formation of specific amino acid derivatives.
  • Reagents: Common reagents include coupling agents and protecting groups to ensure selective reactions.
  • Purification: The final products are purified using chromatographic techniques to isolate the desired compounds from by-products.
Molecular Structure Analysis

Nod-IN-1 features a complex molecular structure that is essential for its function as an inhibitor. The structural formula includes multiple functional groups that facilitate its interaction with the NOD receptors.

Structure Data

  • Chemical Formula: C₁₃H₁₅N₃O
  • Molecular Weight: Approximately 231.28 g/mol
  • 3D Structure: The three-dimensional conformation is crucial for binding affinity and specificity towards NOD1 and NOD2.
Chemical Reactions Analysis

Nod-IN-1 participates in several chemical reactions primarily through its interactions with biological targets. The compound acts by inhibiting the signaling pathways activated by NOD1 and NOD2.

Reactions

  • Inhibition Mechanism: Nod-IN-1 binds to the receptor sites on NOD1 and NOD2, preventing their activation by natural ligands.
  • Biological Impact: This inhibition leads to a reduction in downstream signaling events such as the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which is involved in inflammatory responses .
Mechanism of Action

The mechanism of action of Nod-IN-1 involves its competitive inhibition of nucleotide-binding oligomerization domain receptors. When Nod-IN-1 binds to these receptors, it prevents their activation by peptidoglycan fragments from bacteria, which are normally recognized by NOD1 and NOD2.

Process Data

  • Receptor Interaction: Nod-IN-1 alters the conformational state of the receptors, blocking their ability to initiate signaling cascades.
  • Downstream Effects: The inhibition results in decreased production of pro-inflammatory cytokines, thus modulating the immune response .
Physical and Chemical Properties Analysis

Nod-IN-1 exhibits distinct physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Appearance: Typically presented as a solid crystalline compound.
  • Solubility: Soluble in common organic solvents; solubility in water may be limited.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with biological targets selectively, demonstrating low off-target effects when used within therapeutic contexts.
Applications

Nod-IN-1 has significant potential applications in scientific research and medicine:

  • Immunomodulation: Used to study immune responses in various models of inflammation.
  • Therapeutic Development: Investigated as a candidate for treating inflammatory diseases such as Crohn's disease or rheumatoid arthritis due to its ability to inhibit excessive inflammatory signaling pathways.
  • Research Tool: Serves as a valuable tool for understanding the role of nucleotide-binding oligomerization domain receptors in innate immunity .
Introduction to NOD Receptor Signaling Pathways

NOD1/NOD2 as Cytosolic Pattern Recognition Receptors

Structural Architecture and Ligand Specificity

NOD1 and NOD2 share a conserved tripartite domain structure:

  • C-terminal leucine-rich repeats (LRRs): Mediate ligand sensing
  • Central NACHT domain: Facilitates ATP-dependent oligomerization
  • N-terminal effector domains: NOD1 contains a single caspase activation and recruitment domain (CARD), while NOD2 possesses two tandem CARDs for downstream signal transduction [3] [7].

Ligand recognition specificity differs between the receptors:

  • NOD1: Detects meso-diaminopimelic acid (meso-DAP) found predominantly in Gram-negative bacterial peptidoglycan
  • NOD2: Recognizes muramyl dipeptide (MDP), a conserved motif in both Gram-positive and Gram-negative bacteria [3] [4].

Table 1: Core Ligands and Structural Features of NOD Receptors

ReceptorHGNC SymbolDomain StructurePrimary LigandBacterial Specificity
NOD1NLRC1CARD-NACHT-LRRmeso-DAPGram-negative and some Gram-positive (e.g., Listeria, Bacillus)
NOD2NLRC2CARDx2-NACHT-LRRMuramyl dipeptide (MDP)Broad spectrum (Gram-positive and Gram-negative)

Activation Mechanism

Ligand binding induces conformational changes in the LRR domain, displacing chaperone proteins (HSP90). This exposes the NACHT domain, enabling ATP hydrolysis and receptor oligomerization. The oligomerized receptor then recruits downstream adaptors via CARD-CARD interactions, initiating signaling cascades [3] [7] [10].

Role of NOD Signaling in Innate Immunity and Inflammatory Cascades

Downstream Signaling Pathways

NOD1/NOD2 activation converges on two major pro-inflammatory pathways through the adaptor RIP2 (RICK):1. NF-κB Pathway:- RIP2 undergoes K63-linked polyubiquitination by E3 ligases (XIAP, cIAP1/2)- Recruits TAK1/TAB complex and IKKγ (NEMO), leading to IκBα degradation- Nuclear translocation of NF-κB induces transcription of cytokines (IL-6, TNF-α) and chemokines (CXCL8) [3] [4].

  • MAPK Pathway:
  • Activates JNK, p38, and ERK kinases
  • Drives AP-1-dependent gene expression enhancing inflammation [4] [8].

Cross-talk with Other Immune Sensors

NOD receptors exhibit functional synergism with Toll-like receptors (TLRs):

  • Priming with TLR ligands (e.g., LPS) amplifies NOD-induced cytokine production
  • NOD2 mutations impair bacterial tolerance in macrophages co-stimulated with TLR4 and NOD2 agonists [4] [10].

Table 2: Key Downstream Effectors in NOD1/NOD2 Signaling

Signaling NodeFunctionDownstream Output
RIP2 (RICK)Adaptor kinaseScaffold for ubiquitin ligase recruitment
TAK1/TAB1/2/3Kinase complexPhosphorylates IKKβ and MAPKs
IKK ComplexIκB kinaseDegrades IκBα, releasing NF-κB
NLRP3 InflammasomeCaspase-1 activatorMaturation of IL-1β and IL-18 (indirect)
IRF3/IRF7Transcription factorsType I interferon production (NOD2-specific)

Inflammasome Modulation

While NOD1/NOD2 do not directly form inflammasomes, they prime NLRP3 activation by inducing pro-IL-1β transcription. This positions them as indirect regulators of pyroptosis and IL-1β release [2] [6].

Rationale for Pharmacological Targeting of NOD1/NOD2

Disease Associations

Dysregulated NOD signaling underlies multiple pathologies:

  • Inflammatory Bowel Disease (IBD): Loss-of-function NOD2 mutations increase Crohn’s disease susceptibility
  • Autoimmunity: Gain-of-function NOD2 variants cause Blau syndrome
  • Cancer: Contextual roles reported—NOD1/NOD2 can promote tumorigenesis (e.g., colorectal cancer) or enhance anti-tumor immunity (e.g., melanoma) [8] [10].

Therapeutic Imperative

Persistent NOD1/NOD2 activation drives chronic inflammation in atherosclerosis, metabolic syndrome, and arthritis. Conversely, impaired signaling compromises bacterial clearance. These dual facets necessitate precision inhibitors that modulate—but do not ablate—receptor activity [4] [8].

Nod-IN-1: Mechanism and Therapeutic Potential

Pharmacological Profile

Nod-IN-1 (C₁₈H₁₇NO₄S; MW: 343.40; CAS: 132819-92-2) is a dual NOD1/NOD2 inhibitor with balanced activity:

  • IC₅₀ vs. NOD1: 5.74 μM
  • IC₅₀ vs. NOD2: 6.45 μM [5] [9].

Mechanism of Action

As a mixed inhibitor, Nod-IN-1 binds both free and ligand-occupied receptors, preventing RIP2 recruitment and subsequent ubiquitination. This blocks:

  • NF-κB and MAPK activation
  • Inflammasome priming (evidenced by reduced NLRP3, caspase-1, and IL-1β in treated cells) [5] [9].

Table 3: Nod-IN-1 Characterization

PropertyValueBiological Significance
Chemical FormulaC₁₈H₁₇NO₄SSulfonamide scaffold enabling receptor interaction
Molecular Weight343.40 g/molOptimal cell permeability
NOD1 IC₅₀5.74 μMSub-micromolar potency suitable for cellular studies
NOD2 IC₅₀6.45 μMBalanced dual-target activity
Solubility69 mg/mL in DMSOCompatible with in vitro assays

Experimental Applications

Nod-IN-1 validates NOD-dependent pathology models:

  • Attenuates DEHP/DBP-induced apoptosis in hepatocytes by suppressing Bax/caspase-9
  • Reduces HMGB1-mediated inflammation by blocking NOD2-driven NLRP3 activation [5] [9].

Properties

Product Name

Nod-IN-1

IUPAC Name

ethyl 1-(4-methylphenyl)sulfonylindole-2-carboxylate

Molecular Formula

C18H17NO4S

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C18H17NO4S/c1-3-23-18(20)17-12-14-6-4-5-7-16(14)19(17)24(21,22)15-10-8-13(2)9-11-15/h4-12H,3H2,1-2H3

InChI Key

OJMOGUKIYRAILM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C

Solubility

Soluble in DMSO

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C

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